molecular formula C16H18FN3O3 B6557422 8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040648-15-4

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6557422
CAS RN: 1040648-15-4
M. Wt: 319.33 g/mol
InChI Key: KXFGSNDREPNUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It has been studied for its intermolecular interactions and their cooperative effects . In its crystal structure, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed through single crystal X-ray crystallography and quantum chemical studies . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets, which lead to molecular sheets and further, with the assistance of the C–H⋯F interaction, to three-dimensional networks .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

The compound’s spirohydantoin-based structure has been investigated using single crystal X-ray crystallography and quantum chemical studies . Notably, it forms a hydrogen-bonded centrosymmetric R22(8) synthon in its crystal structure. The extended supramolecular architectures arise from interactions such as C–H⋯O, C–H⋯π, and stacking interactions. Additionally, the presence of fluorine atoms (as in the fluorinated derivative) leads to three-dimensional networks, facilitated by C–H⋯F interactions. Understanding these interactions is crucial for designing novel materials with tailored properties.

Drug Discovery and Receptor Binding

Exploring derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, including fluorinated variants, could reveal potential drug candidates. For instance, researchers have identified a novel chemotype of delta opioid receptor (DOR) agonists based on docking and molecular dynamic simulations . Investigating the binding affinity and selectivity of this compound toward specific receptors may lead to therapeutic breakthroughs.

Supramolecular Polymorphism and Crystal Forms

Studying polymorphism—different crystal forms of the same compound—can reveal insights into stability, solubility, and dissolution behavior. Researchers could investigate whether this compound exhibits polymorphism and how it impacts its physical properties.

Gak Simić, K., Đorđević, I., Lazić, A., Radovanović, L., Petković-Benazzouz, M., Rogan, J., Trišović, N., & Janjić, G. (2021). On the supramolecular outcomes of fluorination of cyclohexane-5-spirohydantoin derivatives. CrystEngComm, 23(13), 2339–2349. Read more

Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as Novel Delta Opioid Receptor Agonists. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309. Read more

properties

IUPAC Name

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-18-14(22)16(19(2)15(18)23)6-8-20(9-7-16)13(21)11-4-3-5-12(17)10-11/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFGSNDREPNUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.